(1,1-Dioxothiolan-3-yl)azanium;chloride
Description
(1,1-Dioxothiolan-3-yl)azanium;chloride is an organic ammonium salt comprising a sulfolane (tetrahydrothiophene-1,1-dioxide) ring substituted with an azanium (NH₃⁺) group at the 3-position and a chloride counterion. Its molecular formula is C₄H₈ClNO₂S, with a molecular weight of 169.63 g/mol. The sulfolane moiety confers high polarity and stability due to the sulfone group (-SO₂), making it soluble in polar solvents like water and dimethyl sulfoxide (DMSO).
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZQMSFXPSKBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Sulfolane-Based Ammonium Salts
(1,1-Dioxothiolan-3-yl)-(2-hydroxyethyl)azanium;chloride (C₆H₁₂ClNO₃S)
- Structure : This compound shares the sulfolane core but includes a 2-hydroxyethyl group attached to the azanium nitrogen.
- Key Differences : The hydroxyethyl substituent increases hydrophilicity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to the parent compound.
Comparison Table :
| Property | (1,1-Dioxothiolan-3-yl)azanium;chloride | (1,1-Dioxothiolan-3-yl)-(2-hydroxyethyl)azanium;chloride |
|---|---|---|
| Molecular Formula | C₄H₈ClNO₂S | C₆H₁₂ClNO₃S |
| Molecular Weight (g/mol) | 169.63 | 221.68 |
| Polarity | High (sulfone group) | Very high (additional hydroxyl group) |
| Potential Applications | Solvent, synthesis intermediate | Pharmaceutical formulations, chelating agents |
Cathinone-Derived Ammonium Chlorides
Examples include 4-MPHP hydrochloride (C₁₇H₂₆NO⁺·Cl⁻) and α-PiHP hydrochloride (C₁₆H₂₄NO⁺·Cl⁻) :
- Structure : These compounds feature pyrrolidinium or substituted phenyl groups linked to ketones, differing significantly from the sulfolane backbone.
- Key Differences: Cathinones are psychoactive stimulants, whereas this compound lacks aromatic or ketone groups, suggesting divergent biological activities.
- Applications: Cathinones are illicit drugs or research chemicals, while the target compound may serve non-psychoactive roles in material science or catalysis.
Quaternary Ammonium Salts
Dioctyl Dimethyl Ammonium Chloride (C₁₈H₄₀ClN)
- Structure : A quaternary ammonium salt with long alkyl chains (C₈H₁₇).
- Key Differences : The hydrophobic alkyl chains enable surfactant properties, unlike the polar sulfolane-based compound.
- Applications : Widely used as disinfectants, fabric softeners, or phase-transfer catalysts.
Comparison Table :
| Property | This compound | Dioctyl Dimethyl Ammonium Chloride |
|---|---|---|
| Molecular Formula | C₄H₈ClNO₂S | C₁₈H₄₀ClN |
| Molecular Weight (g/mol) | 169.63 | 314.0 |
| Solubility | High in polar solvents | Low in water, high in lipids |
| Applications | Solvent, intermediate | Surfactant, disinfectant |
Aromatic and Heterocyclic Ammonium Chlorides
Benzo[b][1,8]naphthyridin-5-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium;chloride (C₂₆H₃₁ClN₄O₃S)
- Structure : Contains a fused aromatic system (naphthyridine) and a heptylsulfonyl group.
- Key Differences : The extended π-system and sulfonamide group enable interactions with biological targets (e.g., enzymes or receptors), unlike the simpler sulfolane derivative.
- Applications : Likely investigated for antimicrobial or anticancer activity.
Research Findings and Trends
- Synthesis : Sulfolane derivatives are typically synthesized via sulfonation of tetrahydrothiophene followed by functionalization at the 3-position. The hydroxyethyl variant () requires additional steps for substituent introduction .
- Stability: The sulfone group in this compound enhances oxidative stability compared to sulfides or amines in cathinones .
- Toxicity : Quaternary ammonium salts (e.g., ) exhibit higher toxicity due to membrane disruption, whereas sulfolane derivatives may have lower acute toxicity .
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